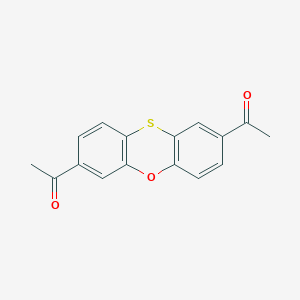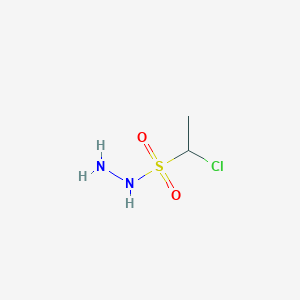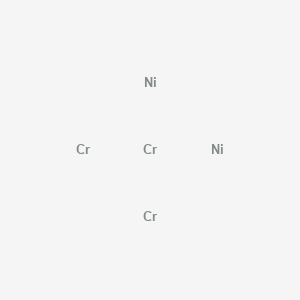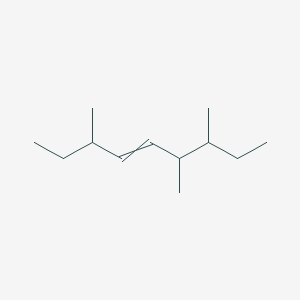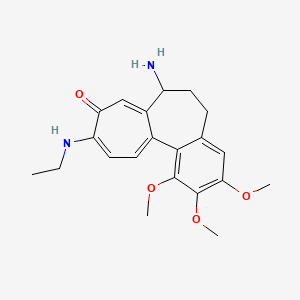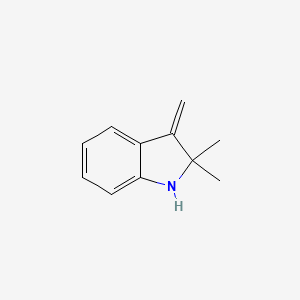
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a fused ring system with a methylidene group at the 3-position and two methyl groups at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Mori–Ban–Hegedus indole synthesis is a notable method where the base used is changed from potassium carbonate to silver carbonate to prevent isomerization . This reaction can be performed at ambient temperature, making it efficient and practical.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product without significant by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions vary but often include more functionalized indole derivatives, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are explored for potential therapeutic uses due to their interaction with various biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to inhibition or activation of specific enzymes, resulting in the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethylindole: Similar in structure but lacks the methylidene group at the 3-position.
2,2-Dimethylindene, 2,3-dihydro-: Another related compound with a different ring system.
Uniqueness: 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66346-72-3 |
|---|---|
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2,2-dimethyl-3-methylidene-1H-indole |
InChI |
InChI=1S/C11H13N/c1-8-9-6-4-5-7-10(9)12-11(8,2)3/h4-7,12H,1H2,2-3H3 |
InChI-Schlüssel |
JNFRSRWSMNQLOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)C2=CC=CC=C2N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


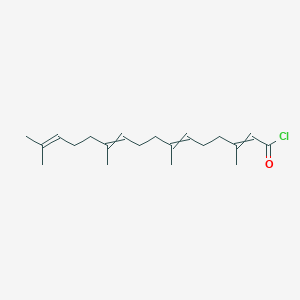

![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
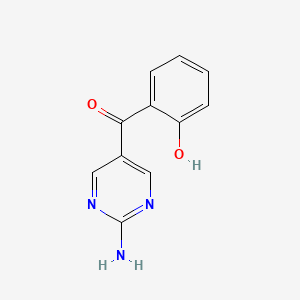
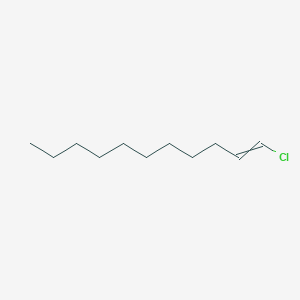
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)

